molecular formula C19H20BrN3O2S B4134178 3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazole

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazole

Cat. No.: B4134178
M. Wt: 434.4 g/mol
InChI Key: BBDUNGBJKSOOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo-methoxybenzyl group, an isopropoxyphenyl group, and a triazole ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of thiophenol synthesis by C-S coupling or substitution . The reaction conditions often include the use of copper catalysts and specific solvents like DMF (dimethylformamide) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole
  • 3-[(3-chloro-4-methoxybenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole

Uniqueness

The uniqueness of 3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2S/c1-12(2)25-16-7-5-4-6-14(16)18-21-19(23-22-18)26-11-13-8-9-17(24-3)15(20)10-13/h4-10,12H,11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDUNGBJKSOOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC(=NN2)SCC3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazole
Reactant of Route 5
3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazole
Reactant of Route 6
3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.